GSK8612

Description

Properties

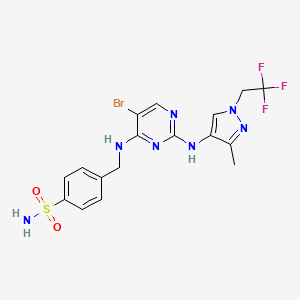

IUPAC Name |

4-[[[5-bromo-2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrF3N7O2S/c1-10-14(8-28(27-10)9-17(19,20)21)25-16-24-7-13(18)15(26-16)23-6-11-2-4-12(5-3-11)31(22,29)30/h2-5,7-8H,6,9H2,1H3,(H2,22,29,30)(H2,23,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPHMUIGESPOTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1NC2=NC=C(C(=N2)NCC3=CC=C(C=C3)S(=O)(=O)N)Br)CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrF3N7O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK8612: A Deep Dive into its Mechanism of Action in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK8612 is a potent and highly selective small molecule inhibitor of TANK-binding kinase 1 (TBK1), a crucial serine/threonine kinase in the innate immune system.[1][2][3][4] TBK1 acts as a central node in signaling pathways initiated by the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[1][5] This technical guide provides an in-depth analysis of the mechanism of action of GSK8612 in innate immunity, compiling quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Inhibition of TBK1

GSK8612 exerts its effects by directly binding to and inhibiting the kinase activity of TBK1.[1][6] This inhibition prevents the phosphorylation of downstream substrates, most notably Interferon Regulatory Factor 3 (IRF3), thereby blocking its activation and subsequent translocation to the nucleus to initiate the transcription of type I IFN genes.[1]

Quantitative Data: Potency and Selectivity

GSK8612 has been demonstrated to be a highly potent and selective inhibitor of TBK1. The following tables summarize the key quantitative data from various studies.

Table 1: In Vitro Potency of GSK8612

| Assay Type | Target | Cell Line/System | pIC50 | Reference |

| Biochemical Functional Assay | Recombinant TBK1 | - | 6.8 | [2] |

| IRF3 Phosphorylation | TBK1 | Ramos | 6.0 | [2] |

| IFNα Secretion | TBK1 | Human PBMCs | 6.1 | [2] |

| IFNβ Secretion (dsDNA virus stimulation) | TBK1 | THP-1 | 5.9 | [2] |

| IFNβ Secretion (cGAMP stimulation) | TBK1 | THP-1 | 6.3 | [2] |

Table 2: Binding Affinity and Selectivity of GSK8612

| Target | Cell/Tissue Extract | pKd | Selectivity over IKKε | Reference |

| TBK1 | Mixture of cell lines and tissue | 8.0 | 100-fold | [2] |

| TBK1 (non-phosphorylated) | Ramos | 7.7 | - | [2] |

| TBK1 (phosphorylated) | Ramos (Calyculin A treated) | 6.8 | - | [2] |

| IKKε | Mixture of cell lines and tissue | 6.0 | - | [2] |

Signaling Pathways Modulated by GSK8612

GSK8612 primarily impacts two key innate immune signaling pathways that converge on TBK1: the Toll-like receptor 3 (TLR3) pathway and the cGAS-STING pathway.

TLR3/TRIF-Mediated Signaling Pathway

The TLR3 pathway is activated by double-stranded RNA (dsRNA), a common molecular pattern of viruses. Upon activation, TLR3 recruits the adaptor protein TRIF, which in turn recruits and activates TBK1. Activated TBK1 then phosphorylates IRF3, leading to its dimerization and nuclear translocation to induce type I IFN production. GSK8612 effectively blocks this pathway by inhibiting TBK1.

cGAS-STING-Mediated Signaling Pathway

The cGAS-STING pathway is critical for detecting cytosolic DNA, which can originate from DNA viruses, retroviruses, or damaged host cells. Cytosolic DNA binds to and activates cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to the adaptor protein STING on the endoplasmic reticulum, leading to its translocation and the recruitment and activation of TBK1. GSK8612 abrogates this pathway by inhibiting TBK1-mediated phosphorylation of IRF3.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of GSK8612.

Inhibition of IRF3 Phosphorylation in Ramos Cells

Objective: To determine the cellular potency of GSK8612 in inhibiting TLR3-mediated TBK1 activity.

Methodology:

-

Cell Culture: Ramos cells (a human B-lymphoma cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of GSK8612 for 1 hour.

-

Stimulation: Cells are stimulated with 30 µg/mL of the TLR3 ligand polyinosinic:polycytidylic acid (poly(I:C)) for 2 hours to activate the TLR3-TBK1-IRF3 axis.

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies against phospho-IRF3 (Ser396) and total IRF3.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The signal is detected using an enhanced chemiluminescence (ECL) reagent.

-

-

Data Analysis: The band intensities for phospho-IRF3 are normalized to total IRF3. The pIC50 value is calculated from the dose-response curve.[2]

Inhibition of IFNβ Secretion in THP-1 Cells

Objective: To assess the functional consequence of TBK1 inhibition by GSK8612 on the secretion of a key type I interferon.

Methodology:

-

Cell Culture: THP-1 cells (a human monocytic cell line) are cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 0.05 mM 2-mercaptoethanol.

-

Compound Treatment: Cells are pre-treated with a dose range of GSK8612 for 1 hour.

-

Stimulation: Cells are stimulated with either a dsDNA-containing virus (e.g., Baculovirus) or 60 µg/mL of cGAMP to activate the STING-TBK1 pathway.

-

Supernatant Collection: After 16-24 hours of stimulation, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of IFNβ in the supernatant is quantified using a commercially available ELISA kit or a bead-based immunoassay (e.g., Cytometric Bead Array).

-

Data Analysis: The pIC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.[2]

Conclusion and Future Directions

GSK8612 is a powerful research tool for dissecting the intricate roles of TBK1 in innate immunity and other cellular processes. Its high potency and selectivity make it an invaluable asset for in vitro and in vivo studies. The data presented here clearly demonstrate its ability to inhibit both TLR3- and STING-mediated signaling pathways, leading to a reduction in type I interferon production.

The detailed experimental protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers in the fields of immunology, inflammation, and drug discovery. Further investigations into the therapeutic potential of TBK1 inhibition with molecules like GSK8612 are warranted for a range of conditions, including autoimmune diseases, viral infections, and certain cancers. However, it is important to note that no clinical trials involving GSK8612 have been reported to date. The translation of these promising preclinical findings into clinical applications will require further rigorous investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Negative regulation of TBK1‐mediated antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

GSK8612: A Technical Guide to a Highly Selective TBK1 Inhibitor Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a pivotal role in innate immunity, oncogenesis, and neuroinflammation.[1] As a noncanonical IκB kinase (IKK) family member, TBK1 is a central node in signaling pathways that respond to pathogenic threats, triggering antiviral responses through the production of type I interferons (IFNs).[2][3] Given its involvement in a range of physiological and pathological processes, the development of potent and selective inhibitors is crucial for dissecting its biological functions and for potential therapeutic applications.[1] This technical guide provides an in-depth overview of GSK8612, a novel and highly selective small-molecule inhibitor of TBK1, designed to serve as a chemical probe for target validation and exploration of TBK1 biology.[1][2]

GSK8612: Quantitative Profile

GSK8612 demonstrates high potency and exceptional selectivity for TBK1. The following tables summarize the key quantitative data for GSK8612, providing a clear comparison of its binding affinity and inhibitory activity.

Table 1: Binding Affinity and Potency of GSK8612 for TBK1

| Parameter | Value | Description |

| pKd | 8.0 | Negative logarithm of the dissociation constant, indicating high binding affinity to TBK1 in a kinobead selectivity profile.[2][4] |

| pIC50 (recombinant TBK1) | 6.8 | Negative logarithm of the half-maximal inhibitory concentration against recombinant TBK1 in a biochemical functional assay.[5][6] |

| pIC50 (phospho-IRF3 inhibition) | 6.0 | Negative logarithm of the half-maximal inhibitory concentration for inhibiting TLR3-induced IRF3 phosphorylation in Ramos cells.[1][2] |

| pIC50 (IFNβ secretion - dsDNA) | 5.9 | Negative logarithm of the half-maximal inhibitory concentration for inhibiting IFNβ secretion in THP-1 cells stimulated with a dsDNA virus.[2] |

| pIC50 (IFNβ secretion - cGAMP) | 6.3 | Negative logarithm of the half-maximal inhibitory concentration for inhibiting IFNβ secretion in THP-1 cells stimulated with cGAMP.[2] |

Table 2: Selectivity Profile of GSK8612

GSK8612 exhibits a remarkable selectivity profile with over 100-fold selectivity against its closest family member, IKKε, and over 1000-fold selectivity against AAK1, a common off-target for other TBK1 inhibitors like BX795 and MRT67307.[2]

| Kinase | Average pKd | Selectivity vs. TBK1 (fold) |

| TBK1 | 8.0 | - |

| STK17B | 6.2 | 63 |

| IKKε | 6.0 | 100 |

| AAK1 | 5.1 | 794 |

Data derived from kinobead selectivity profiling in extracts from a mixture of cell lines and tissue.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving TBK1 and the workflows of essential experimental protocols for characterizing GSK8612.

Caption: TBK1 signaling pathway activated by TLR3 and cGAS-STING, leading to Type I IFN production, and its inhibition by GSK8612.

Caption: Experimental workflow for kinobead-based affinity enrichment proteomics to determine kinase selectivity of GSK8612.

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement of GSK8612 with TBK1 in a cellular context.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of GSK8612 are provided below.

Kinobead-Based Affinity Enrichment for Selectivity Profiling

This chemoproteomic approach is used to determine the selectivity of GSK8612 across the kinome.

a. Lysate Preparation:

-

Culture human cell lines (e.g., a mixture to ensure broad kinome coverage) to approximately 80-90% confluency.

-

Harvest cells, wash with cold PBS, and lyse in a modified RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% NP-40, 0.25% sodium deoxycholate) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

b. Affinity Enrichment:

-

Prepare a kinobead slurry composed of multiple, non-selective kinase inhibitors immobilized on a solid support (e.g., Sepharose).

-

Aliquot the cell lysate and pre-incubate with varying concentrations of GSK8612 or DMSO (vehicle control) for 20-30 minutes at 4°C with gentle rotation.

-

Add the kinobead slurry to the pre-incubated lysates and incubate for 1-3 hours at 4°C with end-over-end rotation to allow for competitive binding.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

c. Sample Preparation for Mass Spectrometry:

-

Perform on-bead digestion of the captured proteins by resuspending the beads in a digestion buffer containing trypsin and incubating overnight at 37°C.

-

Collect the resulting peptides and prepare them for mass spectrometry analysis (e.g., desalting using C18 spin columns).

d. LC-MS/MS Analysis and Data Interpretation:

-

Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

-

Identify and quantify the proteins using a suitable software package (e.g., MaxQuant) against a human protein database.

-

Determine the dose-dependent reduction in binding of each kinase to the kinobeads in the presence of GSK8612 to calculate the dissociation constant (Kd).

Western Blot for IRF3 Phosphorylation

This assay measures the functional inhibition of TBK1 in a cellular context by assessing the phosphorylation of its direct substrate, IRF3.

a. Cell Culture and Treatment:

-

Culture Ramos cells (or another suitable cell line) in appropriate media.

-

Seed the cells and allow them to adhere or grow to a suitable density.

-

Pre-treat the cells with a serial dilution of GSK8612 or DMSO for 1 hour.

-

Stimulate the cells with a TLR3 agonist, such as poly(I:C) (e.g., 30 µg/mL), for a specified time (e.g., 2 hours) to activate the TBK1 pathway.

b. Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Determine the protein concentration of the supernatant.

c. SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on an appropriate percentage gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total IRF3 or a housekeeping protein like actin.

Interferon Alpha/Beta Secretion ELISA

This assay quantifies the downstream functional consequence of TBK1 inhibition.

a. Cell Culture and Stimulation:

-

Isolate primary human peripheral blood mononuclear cells (PBMCs) or use a cell line like THP-1.

-

Pre-treat the cells with various concentrations of GSK8612 for 1 hour.

-

Stimulate the cells with an appropriate agonist to induce IFN secretion (e.g., poly(I:C) for PBMCs; dsDNA or cGAMP for THP-1 cells).

-

Incubate for a sufficient period (e.g., 18-24 hours) to allow for IFN production and secretion.

b. ELISA Procedure:

-

Collect the cell culture supernatants.

-

Use a commercially available ELISA kit for human IFN-α or IFN-β, following the manufacturer's instructions.

-

Briefly, add standards and supernatant samples to the wells of a microplate pre-coated with a capture antibody specific for the IFN of interest.

-

Incubate to allow the IFN to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

Add a biotin-conjugated detection antibody that binds to the captured IFN.

-

Wash the plate and add a streptavidin-HRP conjugate.

-

Wash again and add a TMB substrate solution, which will develop a color in proportion to the amount of bound IFN.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IFN in the samples by comparing their absorbance to the standard curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to confirm the direct binding of a compound to its target protein in a cellular environment.

a. Cell Treatment:

-

Culture a suitable cell line to high density.

-

Treat the cells in suspension or as an adherent layer with GSK8612 at a desired concentration (e.g., 10 µM) or with DMSO as a vehicle control.

-

Incubate for a defined period (e.g., 1 hour) at 37°C to allow for compound uptake and target binding.

b. Heat Challenge:

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures for a short duration (e.g., 3-5 minutes) using a thermocycler. A typical temperature gradient might range from 40°C to 70°C.

-

After heating, cool the samples to room temperature.

c. Lysis and Fractionation:

-

Lyse the cells, for example, by several freeze-thaw cycles using liquid nitrogen.

-

Separate the soluble protein fraction from the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

d. Analysis:

-

Carefully collect the supernatant (soluble fraction).

-

Analyze the amount of soluble TBK1 remaining at each temperature for both the GSK8612-treated and DMSO-treated samples. This is typically done by Western blot, as described in Protocol 2, using an antibody against total TBK1.

-

A positive result is indicated by a shift in the melting curve to a higher temperature for the GSK8612-treated sample, signifying that the binding of the inhibitor stabilized the TBK1 protein against thermal denaturation.

Conclusion

GSK8612 is a potent and exceptionally selective TBK1 inhibitor that serves as an invaluable tool for the scientific community.[1][2] Its well-characterized biochemical and cellular profile, combined with the detailed experimental protocols provided in this guide, enables researchers to confidently explore the multifaceted roles of TBK1 in health and disease. The use of GSK8612 as a chemical probe will undoubtedly facilitate further target validation efforts and may pave the way for the development of novel therapeutics targeting TBK1-mediated pathways.[1][2]

References

- 1. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TANK-binding kinase 1 inhibitor GSK8612 enhances daunorubicin sensitivity in acute myeloid leukemia cells via the AKT-CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Phosphorylation (Western Blot) [bio-protocol.org]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

The Role of GSK8612 in Neuroinflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. TANK-binding kinase 1 (TBK1) has emerged as a key signaling node in the intricate network of pathways that govern the innate immune response within the central nervous system. GSK8612, a potent and highly selective small molecule inhibitor of TBK1, represents a pivotal pharmacological tool for dissecting the roles of TBK1 in neuroinflammatory processes. This technical guide provides an in-depth overview of GSK8612, its mechanism of action, and its effects on key neuroinflammatory signaling pathways. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to facilitate further research and drug development in this area.

Introduction to GSK8612

GSK8612 is a highly selective and potent inhibitor of TANK-binding kinase 1 (TBK1), a noncanonical IκB kinase (IKK) family member.[1][2][3][4] TBK1 plays a crucial role in the innate immune system by regulating signaling pathways downstream of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and the cGAS-STING pathway.[1][2][3][4] By inhibiting TBK1, GSK8612 effectively modulates the production of type I interferons (IFNs) and other inflammatory mediators, making it an invaluable tool for studying neuroinflammation.[1][2][4]

Mechanism of Action

GSK8612 exerts its inhibitory effect by binding to the ATP-binding pocket of TBK1, thereby preventing its kinase activity. This inhibition has been shown to be highly selective for TBK1 over other kinases, including the closely related IKKε. The primary downstream consequence of TBK1 inhibition by GSK8612 is the suppression of the phosphorylation and subsequent activation of Interferon Regulatory Factor 3 (IRF3).[1][2] Activated IRF3 normally translocates to the nucleus to induce the transcription of type I IFNs (e.g., IFN-β), which are potent drivers of inflammatory responses.

Quantitative Data on GSK8612 Activity

The potency and selectivity of GSK8612 have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of GSK8612

| Target | Assay Type | pIC50 | pKd | Reference |

| Recombinant TBK1 | Biochemical Functional Assay | 6.8 | - | [1][5] |

| TBK1 (in cell extracts) | Kinase-binding profiling | - | 7.7 | [1] |

| Phosphorylated TBK1 (in cell extracts) | Kinase-binding profiling | - | 6.8 | [1] |

| TBK1 | Kinase Assay | - | 8.0 | [5] |

Table 2: Cellular Activity of GSK8612

| Cell Line | Stimulation | Assay | pIC50 | Reference |

| Ramos | poly(I:C) | IRF3 Phosphorylation | 6.0 | [1] |

| Human PBMCs | poly(I:C) | IFNα Secretion | 6.1 | [2] |

| THP-1 | dsDNA virus (Baculovirus) | IFNβ Secretion | 5.9 | [1] |

| THP-1 | cGAMP | IFNβ Secretion | 6.3 | [1] |

Key Neuroinflammatory Pathways Modulated by GSK8612

GSK8612 has been instrumental in elucidating the role of TBK1 in two major neuroinflammatory signaling pathways: the TLR3 pathway and the cGAS-STING pathway.

TLR3 Signaling Pathway

The TLR3 pathway is activated by viral double-stranded RNA (dsRNA) or its synthetic analog, polyinosinic:polycytidylic acid (poly(I:C)). This pathway is a significant contributor to inflammatory responses in the CNS. GSK8612 effectively blocks this pathway by inhibiting TBK1-mediated phosphorylation of IRF3.[1][2]

Caption: TLR3 signaling pathway inhibited by GSK8612.

cGAS-STING Signaling Pathway

The cGAS-STING pathway is activated by cytosolic double-stranded DNA (dsDNA), a danger signal that can originate from pathogens or damaged host cells. This pathway is increasingly implicated in sterile inflammation in neurodegenerative diseases. GSK8612 blocks this pathway by inhibiting TBK1, which is recruited to STING to phosphorylate IRF3.[1][3]

Caption: cGAS-STING signaling pathway inhibited by GSK8612.

Detailed Experimental Protocols

The following are representative protocols for assays used to characterize the activity of GSK8612.

IRF3 Phosphorylation Assay in Ramos Cells

This protocol describes a method to assess the inhibitory effect of GSK8612 on TLR3-mediated IRF3 phosphorylation.

-

Cell Culture: Culture Ramos cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Seed Ramos cells in a 96-well plate. Pre-incubate the cells with various concentrations of GSK8612 or vehicle (DMSO) for 1 hour.

-

Stimulation: Stimulate the cells with 30 µg/mL poly(I:C) for 2 hours.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-IRF3 (Ser396) and total IRF3.

-

Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry and calculate the pIC50 value for GSK8612.

IFN-β Secretion Assay in THP-1 Cells

This protocol outlines a method to measure the effect of GSK8612 on STING-dependent IFN-β secretion.

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and 0.05 mM 2-mercaptoethanol at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Plate THP-1 cells in a 96-well plate and treat with a serial dilution of GSK8612 or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with either a dsDNA-containing virus (e.g., Baculovirus) or 60 µg/mL cGAMP for 24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Measure the concentration of IFN-β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IFN-β concentration against the GSK8612 concentration to determine the pIC50 value.

Caption: General experimental workflow for cellular assays.

Conclusion

GSK8612 is a powerful and selective chemical probe for investigating the multifaceted roles of TBK1 in neuroinflammatory pathways. Its ability to potently inhibit both TLR3- and STING-mediated signaling provides a valuable tool for researchers in both academic and industrial settings. The data and protocols presented in this guide are intended to support the ongoing efforts to understand the complex interplay of signaling networks in neuroinflammation and to accelerate the development of novel therapeutic strategies for neurodegenerative diseases. Further in vivo studies are warranted to fully elucidate the therapeutic potential of TBK1 inhibition in clinically relevant models of neurological disorders.

References

- 1. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

GSK8612: A Technical Guide to its Discovery and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK8612 is a highly potent and selective small-molecule inhibitor of TANK-binding kinase 1 (TBK1).[1][2][3] TBK1 is a noncanonical IκB kinase (IKK) that plays a crucial role in innate immunity, oncogenesis, and other cellular processes.[1][3][4] This technical guide provides an in-depth overview of the discovery, chemical properties, and mechanism of action of GSK8612, intended for researchers and professionals in the field of drug development. The document details the experimental protocols for its synthesis and key biological assays, presents quantitative data in structured tables, and visualizes key pathways and workflows using Graphviz diagrams.

Discovery

GSK8612 was identified through a focused research effort to develop selective inhibitors of TBK1. The discovery process began with the interrogation of a proprietary library of compounds, which revealed a series of 2,4-diaminopyrimidines with promising affinity for TBK1.[5] Subsequent optimization of this chemical series led to the synthesis of GSK8612, a molecule with high potency and exceptional selectivity for TBK1 over other kinases.[1][5]

Chemical Properties

GSK8612 is a synthetic organic compound with the following chemical and physical properties:

| Property | Value | Reference |

| IUPAC Name | 4-({[5-bromo-2-({1-(2,2,2-trifluoroethyl)-3-methyl-1H-pyrazol-4-yl}amino)pyrimidin-4-yl]amino}methyl)benzenesulfonamide | [6] |

| Molecular Formula | C17H17BrF3N7O2S | [6][7] |

| Molecular Weight | 520.33 g/mol | [6][7] |

| CAS Number | 2361659-62-1 | [7] |

| SMILES | CC1=CN(N=C1NC2=NC=C(C(=N2)Br)NCC3=CC=C(C=C3)S(=O)(=O)N)CC(F)(F)F | [7] |

| logD (pH 7.4) | 1.8 | [5] |

| Aqueous Solubility (pH 7.4) | >140 µM | [5] |

| Human Microsomal Clearance | 1.1 µL/min/mg | [5] |

| Rat Microsomal Clearance | 3.2 µL/min/mg | [5] |

| Mouse Microsomal Clearance | 23 µL/min/mg | [5] |

| Human Plasma Protein Binding | 99.5% | [5] |

| Rat Plasma Protein Binding | 99.2% | [5] |

| Mouse Plasma Protein Binding | 98.4% | [5] |

Mechanism of Action and Biological Activity

GSK8612 is a potent and highly selective inhibitor of TBK1 kinase activity.[1][2] It exerts its effect by binding to the kinase, thereby preventing the phosphorylation of its downstream substrates. A key substrate of TBK1 is the interferon regulatory factor 3 (IRF3).[1] Upon activation by upstream signals, such as those from Toll-like receptor 3 (TLR3) or the STING pathway, TBK1 phosphorylates IRF3.[1][3] This phosphorylation event is a critical step for IRF3 dimerization and translocation to the nucleus, where it induces the transcription of type I interferons (IFNα and IFNβ).[1] GSK8612 effectively blocks this cascade by inhibiting TBK1.

Interestingly, GSK8612 exhibits a lower affinity for the phosphorylated, active form of TBK1.[1][7]

Signaling Pathway

In Vitro and Cellular Activity

The inhibitory activity of GSK8612 has been quantified in various assays:

| Assay | System | Stimulus | Endpoint | Potency (pIC50/pKd) | Reference |

| Biochemical Assay | Recombinant TBK1 | - | Kinase Activity | 6.8 (pIC50) | [1][8] |

| Kinase Binding Assay | Ramos cell lysate | - | GSK8612 binding to non-phosphorylated TBK1 | 7.7 (pKd) | [1] |

| Kinase Binding Assay | Ramos cell lysate | Calyculin A | GSK8612 binding to phosphorylated TBK1 | 6.8 (pKd) | [1] |

| Cellular Assay | Ramos cells | poly(I:C) | IRF3 Phosphorylation | 6.0 (pIC50) | [1] |

| Cellular Assay | Human PBMCs | poly(I:C) | Type I IFN Secretion | ~6.0 (pIC50) | [1] |

| Cellular Assay | THP-1 cells | Baculovirus (dsDNA) | IFNβ Secretion | 5.9 (pIC50) | [1] |

| Cellular Assay | THP-1 cells | cGAMP | IFNβ Secretion | 6.3 (pIC50) | [1] |

Experimental Protocols

Synthesis of GSK8612

The synthesis of GSK8612 is achieved through a two-step process involving sequential nucleophilic aromatic substitution reactions. Full synthetic details can be found in the supporting information of the primary publication by Thomson et al. (2019).

Biochemical TBK1 Inhibition Assay

This assay quantifies the ability of GSK8612 to inhibit the kinase activity of recombinant TBK1.

-

Reagents: Recombinant TBK1 enzyme, a suitable peptide substrate (e.g., TBK1-tide), ATP, and the test compound (GSK8612).

-

Procedure: a. Pre-incubate recombinant TBK1 with varying concentrations of GSK8612 in an assay buffer. b. Initiate the kinase reaction by adding the peptide substrate and ATP. c. Allow the reaction to proceed for a defined period at a controlled temperature. d. Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as mobility shift assays or antibody-based detection (e.g., HTRF). e. Calculate the pIC50 value by fitting the dose-response data to a suitable pharmacological model.

Cellular IRF3 Phosphorylation Assay (Western Blot)

This protocol details the measurement of IRF3 phosphorylation in cells treated with GSK8612.

-

Cell Culture and Treatment: a. Culture Ramos cells in appropriate media (e.g., RPMI-1640 with 2% FBS). b. Pre-incubate the cells with a serial dilution of GSK8612 for 60 minutes. c. Stimulate the cells with a TLR3 ligand, such as poly(I:C) (30 µg/mL), for 120 minutes at 37°C.

-

Cell Lysis and Protein Quantification: a. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% BSA or non-fat milk in TBST. c. Incubate the membrane with primary antibodies against phosphorylated IRF3 (e.g., Ser396) and total IRF3 overnight at 4°C. A loading control antibody (e.g., anti-actin or anti-tubulin) should also be used. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: a. Quantify the band intensities using densitometry. b. Normalize the phosphorylated IRF3 signal to the total IRF3 signal. c. Plot the normalized data against the GSK8612 concentration and determine the pIC50 value.

Cellular Type I Interferon Secretion Assay (ELISA)

This protocol is for measuring the secretion of IFNα or IFNβ from cells treated with GSK8612.

-

Cell Culture and Treatment: a. Culture human PBMCs or THP-1 cells in the appropriate medium. b. Pre-incubate the cells with a serial dilution of GSK8612. c. Stimulate the cells with an appropriate agonist:

- For PBMCs: poly(I:C) to induce IFNα secretion.

- For THP-1 cells: Baculovirus (a dsDNA virus) or cGAMP to induce IFNβ secretion. d. Incubate for a sufficient period to allow for cytokine secretion (e.g., 24 hours).

-

Sample Collection: a. Centrifuge the cell plates to pellet the cells. b. Collect the culture supernatants.

-

ELISA: a. Quantify the concentration of IFNα or IFNβ in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: a. Plot the IFN concentration against the GSK8612 concentration and determine the pIC50 value.

Conclusion

GSK8612 is a valuable research tool for investigating the biological roles of TBK1.[1][2][3] Its high potency and selectivity make it an ideal chemical probe for dissecting the involvement of TBK1 in various physiological and pathological processes, including innate immunity, neuroinflammation, obesity, and cancer.[1][3] The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting TBK1.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protein Phosphorylation (Western Blot) [bio-protocol.org]

- 3. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

GSK8612: A Technical Guide to its Regulation of Interferon Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK8612 is a highly potent and selective small molecule inhibitor of TANK-binding kinase 1 (TBK1), a critical kinase in the innate immune system. TBK1 plays a central role in the production of type I interferons (IFNs) in response to pathogenic nucleic acids. This technical guide provides an in-depth overview of the mechanism of action of GSK8612, its impact on interferon signaling pathways, and detailed protocols for key experiments to evaluate its activity. Quantitative data from published studies are summarized for easy comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to GSK8612 and Interferon Signaling

The innate immune system provides the first line of defense against pathogens. A key component of this response is the production of type I interferons (IFN-α and IFN-β), which establish an antiviral state in surrounding cells and modulate the adaptive immune response. The serine/threonine kinase TBK1 is a crucial node in the signaling cascades that lead to type I IFN production.

TBK1 is activated downstream of various pattern recognition receptors (PRRs), including Toll-like receptors (TLRs) and the cGAS-STING pathway. Upon activation, TBK1 phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3), which then translocates to the nucleus to drive the expression of the IFN-β gene.

GSK8612 has been identified as a potent and highly selective inhibitor of TBK1.[1][2] Its ability to specifically target TBK1 makes it an invaluable tool for dissecting the role of this kinase in various biological processes and a potential therapeutic agent for diseases characterized by excessive type I interferon production.

Mechanism of Action of GSK8612

GSK8612 exerts its inhibitory effect by binding to the ATP-binding pocket of TBK1, preventing the phosphorylation of its downstream substrates.[3] This inhibition has been demonstrated to be highly selective for TBK1 over other related kinases.[1]

Inhibition of TBK1 Kinase Activity

GSK8612 directly inhibits the catalytic activity of TBK1. This has been quantified in various in vitro and cellular assays, as summarized in the tables below.

Downstream Effects on Interferon Signaling

By inhibiting TBK1, GSK8612 effectively blocks the downstream signaling events that lead to type I interferon production. This includes the inhibition of IRF3 phosphorylation and the subsequent secretion of IFN-α and IFN-β.[1][3] Furthermore, GSK8612 has been shown to suppress the expression of interferon-stimulated genes (ISGs), such as CXCL10.[4]

Quantitative Data

The following tables summarize the quantitative data on the potency and efficacy of GSK8612 from various studies.

Table 1: In Vitro Potency of GSK8612 against TBK1

| Assay Type | Parameter | Value (nM) | Reference |

| Biochemical Assay | pIC50 | 6.8 | [3] |

| Kinobeads (inactive) | pKd | 7.7 | [3] |

| Kinobeads (active) | pKd | 6.8 | [3] |

Table 2: Cellular Activity of GSK8612 in Interferon Signaling Pathways

| Cell Line | Stimulus | Readout | Parameter | Value (pIC50) | Reference |

| Ramos | poly(I:C) | IRF3 Phosphorylation | pIC50 | 6.0 | [3] |

| THP-1 | dsDNA (Baculovirus) | IFNβ Secretion | pIC50 | 5.9 | [3] |

| THP-1 | cGAMP | IFNβ Secretion | pIC50 | 6.3 | [3] |

| hPBMCs | poly(I:C) | IFNα Secretion | pIC50 | 6.1 | [3] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in type I interferon production and the point of inhibition by GSK8612.

Figure 1: TLR3 Signaling Pathway Inhibition by GSK8612.

Figure 2: cGAS-STING Signaling Pathway Inhibition by GSK8612.

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of GSK8612.

In Vitro TBK1 Kinase Assay

This assay measures the direct inhibitory effect of GSK8612 on recombinant TBK1.

Figure 3: In Vitro Kinase Assay Workflow.

Materials:

-

Recombinant human TBK1

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP solution (containing γ-32P-ATP)

-

TBK1 substrate (e.g., purified IRF3 protein or a synthetic peptide)

-

GSK8612 serial dilutions

-

P81 phosphocellulose paper

-

Phosphoric acid wash solution

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of GSK8612 in kinase buffer.

-

In a reaction tube, combine recombinant TBK1 and the GSK8612 dilution. Incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP solution and TBK1 substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated γ-32P-ATP.

-

Measure the amount of incorporated 32P in a scintillation counter.

-

Calculate the percentage of inhibition for each GSK8612 concentration relative to a vehicle control and determine the IC50 value.

Western Blot for IRF3 Phosphorylation

This protocol details the detection of phosphorylated IRF3 in cell lysates following stimulation and treatment with GSK8612.

Materials:

-

Ramos cells (or other suitable cell line)

-

RPMI-1640 medium with 10% FBS

-

poly(I:C)

-

GSK8612

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed Ramos cells in a 6-well plate.

-

Pre-treat cells with various concentrations of GSK8612 for 1 hour.

-

Stimulate the cells with poly(I:C) (e.g., 10 µg/mL) for 2-4 hours.

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-IRF3 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with the anti-total-IRF3 antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-IRF3 signal to the total IRF3 signal.

ELISA for IFN-β Secretion

This protocol describes the quantification of IFN-β in the supernatant of cultured cells.

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

cGAMP

-

GSK8612

-

Human IFN-β ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

Wash buffer

-

Stop solution

-

Microplate reader

Procedure:

-

Seed THP-1 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of GSK8612 for 1 hour.

-

Stimulate the cells with cGAMP (e.g., 10 µg/mL) for 18-24 hours.

-

Collect the cell culture supernatant.

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with the provided blocking buffer.

-

Add the cell culture supernatants and the IFN-β standards to the plate and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add the streptavidin-HRP conjugate.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with the stop solution and read the absorbance at 450 nm.

-

Generate a standard curve and calculate the concentration of IFN-β in the samples.

Conclusion

GSK8612 is a powerful and specific tool for investigating the role of TBK1 in interferon signaling and other cellular processes. Its high potency and selectivity make it a valuable asset for both basic research and drug development. The protocols and data presented in this guide provide a comprehensive resource for scientists working with this important inhibitor.

References

Preclinical Profile of GSK8612: A Potent and Selective TBK1 Inhibitor with Potential in Autoimmune Disorders

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GSK8612 is a highly selective and potent small molecule inhibitor of TANK-binding kinase 1 (TBK1), a key regulator of innate immune signaling.[1][2] While direct preclinical studies of GSK8612 in specific autoimmune disease models are not extensively published, its mechanism of action targets a critical signaling node with significant implications for autoimmune and inflammatory conditions. This document provides a comprehensive overview of the available preclinical data for GSK8612, including its biochemical and cellular activity, detailed experimental protocols for key in vitro assays, and a discussion of the therapeutic rationale for TBK1 inhibition in autoimmune diseases.

Core Mechanism of Action: Inhibition of TBK1 Signaling

GSK8612 exerts its pharmacological effects through the direct inhibition of TBK1, a non-canonical IκB kinase (IKK) family member.[1][2] TBK1 plays a central role in the signaling cascades initiated by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and the cGAS-STING pathway, which are crucial for detecting pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][3] Upon activation, TBK1 phosphorylates and activates interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-α/β), which are key cytokines in the antiviral response but are also implicated in the pathogenesis of several autoimmune diseases.[1][4]

Quantitative Data Summary

The following tables summarize the reported in vitro potency and physicochemical properties of GSK8612.

Table 1: In Vitro Potency of GSK8612 [1]

| Assay Type | Target/Stimulus | Cell Line/System | Endpoint | pIC50 |

| Biochemical Assay | Recombinant TBK1 | - | Kinase Activity | 6.8 |

| Cellular Assay | poly(I:C) (TLR3 ligand) | Ramos cells | IRF3 Phosphorylation | 6.0 |

| Cellular Assay | poly(I:C) (TLR3 ligand) | Human PBMCs | IFNα Secretion | 6.1 |

| Cellular Assay | Baculovirus (dsDNA) | THP-1 cells | IFNβ Secretion | 5.9 |

| Cellular Assay | cGAMP (STING ligand) | THP-1 cells | IFNβ Secretion | 6.3 |

Table 2: Physicochemical and Pharmacokinetic Properties of GSK8612 [1]

| Property | Value |

| Aqueous Solubility (CLND) | 119 µM |

| Chrom LogD (pH 7.4) | 3.6 |

| Artificial Membrane Permeability | 2.1 × 10⁻⁵ cm/s |

| Fraction Bound in Blood (Mouse) | 99.5% |

| Fraction Bound in Blood (Rat) | 99.6% |

| Fraction Bound in Blood (Human) | 99.5% |

Detailed Experimental Protocols

IRF3 Phosphorylation Assay in Ramos Cells[1]

-

Cell Culture: Ramos cells (a human B-lymphocyte cell line) are cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of GSK8612 for a specified period.

-

Stimulation: Cells are stimulated with the TLR3 ligand polyinosinic:polycytidylic acid (poly(I:C)) to activate the TBK1 pathway.

-

Lysis and Protein Quantification: After stimulation, cells are lysed, and total protein concentration is determined using a standard method (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IRF3 (Ser396) and total IRF3.

-

Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. Densitometry is used to quantify the levels of phosphorylated IRF3, which are then normalized to total IRF3 levels. The pIC50 value is calculated from the concentration-response curve.

IFNα/β Secretion Assays[1]

-

Cell Culture:

-

For IFNα secretion, human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

For IFNβ secretion, THP-1 cells (a human monocytic cell line) are used.

-

-

Compound Treatment: Cells are pre-treated with a dose range of GSK8612.

-

Stimulation:

-

PBMCs are stimulated with poly(I:C).

-

THP-1 cells are stimulated with either a dsDNA-containing virus (e.g., Baculovirus) or the STING ligand cGAMP.

-

-

Supernatant Collection: After an incubation period (e.g., 16 hours), the cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of IFNα or IFNβ in the supernatant is measured using a sensitive immunoassay, such as a Cytometric Bead Array (CBA) for IFNα or an ELISA for IFNβ.

-

Data Analysis: The pIC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

TLR3 Signaling Pathway

Caption: TLR3 signaling cascade leading to Type I IFN production and its inhibition by GSK8612.

cGAS-STING Signaling Pathway

Caption: cGAS-STING pathway for dsDNA sensing and its inhibition by GSK8612.

Therapeutic Rationale in Autoimmune Diseases

-

Type I Interferon Signature: A sustained overproduction of type I IFNs, often referred to as the "type I IFN signature," is a hallmark of several autoimmune diseases, including SLE.[4] By inhibiting TBK1, GSK8612 directly targets a central kinase responsible for IFN production downstream of major nucleic acid sensing pathways.

-

Inflammatory Cytokine Production: Beyond type I IFNs, TBK1 is involved in the regulation of other pro-inflammatory cytokines and chemokines that contribute to the chronic inflammation characteristic of autoimmune disorders.

-

Aberrant Activation of Innate Immunity: The cGAS-STING pathway can be aberrantly activated by self-DNA, leading to a pro-inflammatory state that drives autoimmune pathology.[3] GSK8612's ability to block STING-mediated IFN production makes it an attractive candidate for diseases with this underlying mechanism.

The high selectivity of GSK8612 for TBK1 suggests a potential for a more targeted therapeutic effect with a reduced risk of off-target toxicities compared to less selective kinase inhibitors.[1][3]

Future Directions and Conclusion

GSK8612 is a potent and selective TBK1 inhibitor that has been well-characterized in vitro. The available data demonstrate its ability to effectively block key innate immune signaling pathways that are strongly implicated in the pathogenesis of autoimmune diseases.[1]

Further preclinical development will require in vivo studies in relevant animal models of autoimmunity to establish efficacy, define the therapeutic window, and characterize its pharmacokinetic and pharmacodynamic properties in a disease context.[5] Such studies are critical to validate the therapeutic hypothesis and support the potential progression of GSK8612 or other selective TBK1 inhibitors into clinical trials for autoimmune and inflammatory disorders.

References

- 1. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | TANK-Binding Kinase 1-Dependent Responses in Health and Autoimmunity [frontiersin.org]

- 5. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]

GSK8612 effect on IRF3 phosphorylation

An In-depth Technical Guide to the Effect of GSK8612 on IRF3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK8612 is a potent and highly selective small molecule inhibitor of TANK-binding kinase 1 (TBK1).[1][2][3][4][5][6][7] TBK1 is a noncanonical IκB kinase (IKK) that plays a central role in innate immunity signaling pathways.[1] A key downstream target of TBK1 is the Interferon Regulatory Factor 3 (IRF3), a transcription factor that, upon activation, drives the expression of type I interferons (IFNs) and other antiviral genes.[1][8] The activation of IRF3 is critically dependent on its phosphorylation by kinases like TBK1.[1][8] This guide provides a detailed overview of the mechanism by which GSK8612 affects IRF3 phosphorylation, supported by quantitative data, experimental protocols, and pathway diagrams.

Core Mechanism of Action

GSK8612 exerts its effect on IRF3 phosphorylation by directly inhibiting the kinase activity of its primary target, TBK1.[1] In innate immune signaling, TBK1 is a crucial node that integrates signals from various pattern recognition receptors (PRRs).[9] Following activation, TBK1 phosphorylates IRF3 at specific serine residues (such as Ser396), which triggers IRF3 dimerization, nuclear translocation, and subsequent activation of gene transcription.[1][10] By inhibiting TBK1, GSK8612 effectively blocks this phosphorylation event, thereby preventing the activation of IRF3 and the downstream production of type I interferons.[1][5]

This inhibitory action has been demonstrated in key innate immunity pathways:

-

Toll-Like Receptor 3 (TLR3) Pathway: Upon recognition of its ligand, such as the viral mimic polyinosinic:polycytidylic acid (poly(I:C)), TLR3 recruits the adaptor protein TRIF, which in turn activates TBK1.[1] Activated TBK1 then phosphorylates IRF3. GSK8612 has been shown to inhibit poly(I:C)-induced IRF3 phosphorylation in cellular assays.[1][2]

-

cGAS-STING Pathway: Cytosolic DNA, from pathogens or cellular damage, is detected by cyclic GMP-AMP synthase (cGAS), which produces the second messenger cyclic GMP-AMP (cGAMP).[1][9] cGAMP binds to and activates the Stimulator of Interferon Genes (STING) protein, which then recruits and activates TBK1.[1][11] GSK8612 effectively inhibits the secretion of IFNβ in response to cGAMP or DNA-containing viruses, demonstrating its activity in blocking this pathway.[1][4]

Quantitative Data on GSK8612 Activity

The potency and selectivity of GSK8612 have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Description | Value | Cell Line / System | Stimulant | Reference |

| pIC₅₀ | Inhibition of IRF3 phosphorylation (Ser396) | 6.0 | Ramos | poly(I:C) | [1] |

| pIC₅₀ | Inhibition of IFNα secretion | 6.1 | Human PBMCs | poly(I:C) | [1] |

| pIC₅₀ | Inhibition of IFNβ secretion | 5.9 | THP-1 | dsDNA virus | [1] |

| pIC₅₀ | Inhibition of IFNβ secretion | 6.3 | THP-1 | cGAMP | [1] |

Table 1: Cellular Activity of GSK8612

| Parameter | Description | Value | System | Reference |

| pIC₅₀ | Inhibition of recombinant TBK1 | 6.8 | Biochemical Assay | [1][2][3] |

| pK d | Binding affinity to TBK1 | 8.0 | Cellular Extracts | [2] |

| pK d | Binding affinity to phosphorylated TBK1 | 6.8 | Cellular Extracts | [1] |

Table 2: Biochemical Activity and Binding Affinity of GSK8612

Signaling Pathway Visualizations

The following diagrams illustrate the points of intervention for GSK8612 in the TLR3 and cGAS-STING pathways.

Caption: TLR3 signaling pathway and the inhibitory action of GSK8612 on TBK1.

Caption: cGAS-STING signaling pathway and the inhibitory action of GSK8612 on TBK1.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following are protocols for key experiments used to characterize the effect of GSK8612 on IRF3 phosphorylation.

Protocol 1: IRF3 Phosphorylation Inhibition Assay in Ramos Cells

This protocol details the Western blot analysis used to quantify the inhibition of IRF3 phosphorylation by GSK8612.[1]

1. Cell Culture and Treatment:

- Culture Ramos cells in RPMI-1640 medium supplemented with 2% fetal bovine serum (FBS).

- Seed cells in appropriate culture plates.

- Pre-incubate the cells with varying concentrations of GSK8612 (or vehicle control) for 60 minutes at 37°C, 5% CO₂.[2]

2. Stimulation:

- Stimulate the cells with 30 µg/mL of poly(I:C) for 120 minutes at 37°C, 5% CO₂ to induce TLR3-mediated TBK1 activation.[2]

3. Cell Lysis:

- Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Clarify the lysates by centrifugation to remove cellular debris.

4. Protein Quantification and Sample Preparation:

- Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

- Normalize protein amounts for all samples.

- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating.

5. Western Blot Analysis:

- Separate protein lysates using SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[12]

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396) overnight at 4°C.[1]

- Wash the membrane with TBST.

- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane with TBST.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

- Strip the membrane and re-probe with an antibody for total IRF3 to normalize for protein loading.[1]

6. Data Analysis:

- Perform densitometry analysis on the Western blot bands for both phospho-IRF3 and total IRF3.[1]

- Calculate the ratio of phospho-IRF3 to total IRF3 for each condition.

- Plot the percentage of inhibition against the GSK8612 concentration and determine the pIC₅₀ value.[1]

A[label="Ramos Cell Culture"];

B[label="Pre-incubation with GSK8612\n(60 min)"];

C [label="Stimulation with poly(I:C)\n(120 min)"];

D [label="Cell Lysis"];

E [label="Protein Quantification (BCA)"];

F [label="SDS-PAGE"];

G [label="Western Transfer"];

H [label="Blocking"];

I[label="Primary Antibody Incubation\n(anti-pIRF3 Ser396)"];

J [label="Secondary Antibody Incubation"];

K [label="ECL Detection"];

L [label="Densitometry & Normalization\n(vs. Total IRF3)"];

M [label="pIC50 Calculation"];

A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K -> L -> M;

}

Caption: Experimental workflow for the IRF3 phosphorylation Western blot assay.

Conclusion

GSK8612 is a well-characterized, potent, and selective inhibitor of TBK1. Its mechanism of action involves the direct inhibition of TBK1 kinase activity, which consequently blocks the phosphorylation and activation of the transcription factor IRF3. This has been demonstrated to disrupt key innate immune signaling pathways, including the TLR3 and cGAS-STING pathways. The robust quantitative data and detailed experimental protocols available make GSK8612 an invaluable tool for researchers and drug development professionals investigating the roles of TBK1 and IRF3 in immunity, inflammation, oncology, and neuroinflammation.[1][5]

References

- 1. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. | Semantic Scholar [semanticscholar.org]

- 8. Frontiers | TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation [frontiersin.org]

- 9. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation of IRF-3 on Ser 339 Generates a Hyperactive Form of IRF-3 through Regulation of Dimerization and CBP Association - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK8612 with Primary Human PBMCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK8612 is a potent and highly selective small molecule inhibitor of TANK-binding kinase 1 (TBK1), a key regulator of innate immune signaling.[1][2][3][4] TBK1 is a noncanonical IκB kinase (IKK) family member that plays a crucial role in the downstream signaling pathways initiated by pathogen recognition receptors, such as Toll-like receptors (TLRs) and the STING (stimulator of interferon genes) pathway.[1][2][3][4] Upon activation, TBK1 phosphorylates the transcription factor IRF3 (interferon regulatory factor 3), leading to its dimerization and translocation to the nucleus, where it induces the expression of type I interferons (IFN-α and IFN-β).[1][4][5] GSK8612 effectively blocks this cascade by inhibiting TBK1 kinase activity. In primary human peripheral blood mononuclear cells (PBMCs), GSK8612 has been shown to inhibit the secretion of type I interferons in response to TLR3 stimulation.[1][3] These application notes provide detailed protocols for utilizing GSK8612 to study innate immune responses in primary human PBMCs.

Quantitative Data Summary

The inhibitory activity of GSK8612 on primary human PBMCs and other relevant cell lines has been characterized by determining its half-maximal inhibitory concentration (pIC50).

| Cell Type | Assay | Stimulant | Measured Endpoint | pIC50 | Reference |

| Human PBMCs | Cytometric Bead Array | poly(I:C) | IFNα secretion | 6.1 | [1] |

| Ramos Cells | Western Blot | poly(I:C) | IRF3 phosphorylation (Ser396) | 6.0 | [1] |

| THP-1 Cells | Immunoassay | Baculovirus (dsDNA) | IFNβ secretion | 5.9 | [1] |

| THP-1 Cells | Immunoassay | cGAMP | IFNβ secretion | 6.3 | [1] |

Signaling Pathway

The following diagram illustrates the canonical signaling pathway leading to type I interferon production and the point of inhibition by GSK8612.

Experimental Workflow

The general workflow for studying the effects of GSK8612 on primary human PBMCs is outlined below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Application Notes and Protocols for GSK8612 in a Mouse Cancer Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of GSK8612, a potent and highly selective inhibitor of TANK-binding kinase 1 (TBK1), in a mouse cancer model. The information is based on preclinical studies and is intended for research purposes.

Introduction

GSK8612 is a small molecule inhibitor that targets TBK1, a key kinase involved in innate immunity, oncogenesis, and inflammation.[1][2] In the context of cancer, TBK1 has been implicated in promoting tumor cell survival and modulating the tumor microenvironment.[3][4] Inhibition of TBK1 by GSK8612 has been shown to enhance the efficacy of chemotherapy and modulate immune responses within the tumor, making it a promising agent for cancer research.[3][5]

Mechanism of Action

GSK8612 exerts its anti-cancer effects by inhibiting the kinase activity of TBK1. This leads to the modulation of several downstream signaling pathways, including:

-

Inhibition of the TBK1-AKT-CDK2 Pathway: In acute myeloid leukemia (AML), GSK8612 has been demonstrated to downregulate the expression of cyclin-dependent kinase 2 (CDK2) through the AKT pathway. This action leads to cell cycle arrest and an increased sensitivity of cancer cells to chemotherapeutic agents like daunorubicin.[5]

-

Modulation of the Tumor Immune Microenvironment: In a hepatocellular carcinoma (HCC) model, GSK8612 treatment delayed tumor growth by increasing the infiltration of CD8+ T cells into the tumor.[3]

-

Regulation of Macrophage Recruitment: The TBK1-Zyxin signaling axis plays a role in controlling the recruitment of tumor-associated macrophages (TAMs), which can influence antitumor immunity.[6]

-

Suppression of mTOR Signaling: GSK8612 has also been observed to suppress the mTOR signaling pathway, which is a critical regulator of cell growth and proliferation.[1]

Signaling Pathway Diagrams

Caption: GSK8612 inhibits the TBK1-AKT-CDK2 pathway in AML.

Caption: GSK8612 enhances anti-tumor immunity in HCC.

Experimental Protocols

The following protocols are based on a study using an orthotopic hepatocellular carcinoma (HCC) mouse model.[3]

1. Mouse Model

-

Animal Strain: C57BL/6 (immunocompetent) and BALB/c nude (immunodeficient) mice.

-

Cell Line: Hepa1-6 (mouse-derived HCC cell line).

-

Tumor Implantation:

-

Anesthetize the mouse.

-

Make a small incision to expose the liver.

-

Inject 1x10^6 Hepa1-6 cells suspended in 25 µL of Matrigel into the subcapsular region of the liver.

-

Suture the incision.

-

2. GSK8612 Formulation and Administration

-

Formulation for in vivo use: Prepare a suspension of GSK8612 in a vehicle of 0.5% carboxymethyl cellulose sodium in normal saline.[3]

-

Alternative Formulations: For oral administration, several formulations can be considered:

-

10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline

-

10% DMSO + 90% (20% SBE-β-CD in Saline)

-

10% DMSO + 90% Corn Oil

-

-

Dosing and Administration:

3. Experimental Workflow

Caption: Experimental timeline for GSK8612 treatment in an HCC mouse model.

4. Endpoint Analysis

-

Tumor Measurement: At the end of the study (Day 10), sacrifice the mice and dissect the livers. Measure the tumor volume.[3]

-

Tissue Processing:

-

Fix a portion of the tumor and liver tissue in formalin for histological analysis (H&E staining).

-

Snap-freeze a portion of the tumor tissue for Western blot analysis.

-

Process a portion of the tumor for flow cytometry analysis of immune cells.

-

-

Western Blotting: Analyze the expression and phosphorylation of TBK1 in tumor lysates to confirm target engagement.[3]

-

Immunohistochemistry/Flow Cytometry: Quantify the infiltration of CD4+ and CD8+ T cells within the tumor tissue.[3]

Data Presentation

The following tables summarize the type of quantitative data that can be generated from such studies.

Table 1: In Vivo Efficacy of GSK8612 in HCC Mouse Model

| Treatment Group | Mouse Strain | Tumor Volume (mm³) | Liver/Body Weight Ratio | Change in Body Weight (%) |

| Vehicle Control | C57BL/6 | Data | Data | Data |

| GSK8612 (5 mg/kg) | C57BL/6 | Data | Data | Data |

| Vehicle Control | BALB/c nude | Data | Data | Data |

| GSK8612 (5 mg/kg) | BALB/c nude | Data | Data | Data |

Note: In the referenced study, GSK8612 significantly attenuated HCC growth in immunocompetent C57BL/6 mice but not in immunodeficient BALB/c nude mice, highlighting its immune-modulatory effects.[3]

Table 2: Pharmacodynamic and Immune Correlates

| Treatment Group | p-TBK1/TBK1 Ratio (Western Blot) | CD4+ T cells (% of live cells) | CD8+ T cells (% of live cells) |

| Vehicle Control (C57BL/6) | Data | Data | Data |

| GSK8612 (5 mg/kg) (C57BL/6) | Data | Data | Data |

Note: The study showed decreased TBK1 activation and increased CD8+ T cell infiltration in the GSK8612-treated group.[3]

Table 3: In Vitro Activity of GSK8612 in AML Cell Lines

| Cell Line | Treatment | Cell Viability (%) | Apoptosis Rate (%) | p-TBK1 Expression (relative) |

| HL-60 | Daunorubicin (0.1 µM) | Data | Data | N/A |

| HL-60 | Daunorubicin + GSK8612 (1 µM) | Data | Data | Data |

| HL-60 | Daunorubicin + GSK8612 (2 µM) | Data | Data | Data |

| HL-60 | Daunorubicin + GSK8612 (4 µM) | Data | Data | Data |

| Kasumi-1 | Daunorubicin (0.1 µM) | Data | Data | N/A |

| Kasumi-1 | Daunorubicin + GSK8612 (1 µM) | Data | Data | Data |

| Kasumi-1 | Daunorubicin + GSK8612 (2 µM) | Data | Data | Data |

| Kasumi-1 | Daunorubicin + GSK8612 (4 µM) | Data | Data | Data |

Note: GSK8612 dose-dependently inhibited TBK1 phosphorylation and enhanced daunorubicin-induced cell death in AML cell lines.[5]

GSK8612 is a valuable research tool for investigating the role of TBK1 in cancer biology. The provided protocols for its use in a mouse HCC model offer a starting point for in vivo studies. Researchers should optimize these protocols based on their specific cancer model and research questions. The mechanism of action of GSK8612, involving both direct effects on cancer cells and modulation of the tumor immune microenvironment, suggests its potential for combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | TANK-Binding Kinase 1 (TBK1) Serves as a Potential Target for Hepatocellular Carcinoma by Enhancing Tumor Immune Infiltration [frontiersin.org]

- 4. TANK-binding kinase 1 inhibitor GSK8612 enhances daunorubicin sensitivity in acute myeloid leukemia cells via the AKT-CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. medchemexpress.com [medchemexpress.com]

Application Note: Western Blot Protocol for Phosphorylated IRF3 Following GSK8612 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated Interferon Regulatory Factor 3 (p-IRF3) in human monocytic THP-1 cells using Western blotting. The protocol outlines the stimulation of the cGAS-STING pathway with 2'3'-cyclic GMP-AMP (cGAMP), subsequent inhibition of TANK-binding kinase 1 (TBK1) with GSK8612, and the subsequent steps for sample preparation, protein electrophoresis, immunoblotting, and analysis. Furthermore, this document includes structured data tables for experimental parameters and diagrams of the relevant signaling pathway and experimental workflow to facilitate comprehension and reproducibility.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1] Upon activation by cGAMP, STING translocates from the endoplasmic reticulum and recruits TBK1, a serine/threonine kinase.[1] TBK1 then phosphorylates IRF3, leading to its dimerization, nuclear translocation, and the transcription of type I interferons and other inflammatory genes.[1][2] Dysregulation of this pathway is implicated in various autoimmune diseases and cancer.

GSK8612 is a potent and highly selective small molecule inhibitor of TBK1.[3][4] By inhibiting TBK1, GSK8612 effectively blocks the phosphorylation of IRF3, thereby downregulating the downstream inflammatory cascade.[3][5] Western blotting is a fundamental technique to investigate the phosphorylation status of IRF3 and thus assess the efficacy of inhibitors like GSK8612. This protocol provides a robust method for such an investigation in a relevant human cell line.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental procedure, the following diagrams are provided.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the experimental setup.

Table 1: GSK8612 Inhibitory Activity

| Parameter | Cell Line | Stimulant | Value | Reference |

| pIC50 (p-IRF3) | Ramos | poly(I:C) | 6.0 | [3] |

| pIC50 (IFNβ secretion) | THP-1 | cGAMP | 6.3 | [3] |

| pIC50 (IFNβ secretion) | THP-1 | Baculovirus (dsDNA) | 5.9 | [3] |

Table 2: Recommended Reagent Concentrations and Incubation Times

| Reagent/Step | Recommended Concentration/Time | Notes |

| GSK8612 Pre-treatment | 1 µM - 10 µM for 1 hour | Titration recommended to determine optimal concentration. |

| cGAMP Stimulation | 10 µg/mL for 2-4 hours | Time course recommended for optimal p-IRF3 signal. |

| Primary Antibody (p-IRF3) | 1:1000 dilution, overnight at 4°C | e.g., Cell Signaling Technology #4947 or #29047. |

| Primary Antibody (Total IRF3) | 1:1000 dilution, overnight at 4°C | e.g., Cell Signaling Technology #4302. |

| Secondary Antibody | 1:5000 - 1:10,000 for 1 hour at RT | HRP-conjugated anti-rabbit IgG. |

| Blocking | 1 hour at Room Temperature | 5% (w/v) BSA in TBST is recommended for phospho-antibodies. |

| Membrane Stripping | 30 minutes at 50°C | Using a buffer with SDS and β-mercaptoethanol.[6] |

Experimental Protocols

Materials and Reagents

-

THP-1 cells (ATCC® TIB-202™)

-

RPMI-1640 Medium (with L-glutamine)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

GSK8612 (Selleck Chemicals or equivalent)

-

2'3'-cGAMP (Invivogen or equivalent)

-

RIPA Lysis Buffer (see recipe below)

-

Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)

-

Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich P5726, P0044)

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4X)

-

Precast Polyacrylamide Gels (e.g., 4-15% Mini-PROTEAN TGX Gels, Bio-Rad)

-

PVDF Membranes

-

Bovine Serum Albumin (BSA), molecular biology grade

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Primary Antibody: Rabbit anti-p-IRF3 (Ser396) (e.g., Cell Signaling Technology #4947 or #29047)

-

Primary Antibody: Rabbit anti-total IRF3 (e.g., Cell Signaling Technology #4302)

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Enhanced Chemiluminescence (ECL) Substrate

-

Stripping Buffer (see recipe below)

Buffer Recipes

RIPA Lysis Buffer (100 mL)

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% Sodium deoxycholate

-

0.1% SDS

-

1 mM EDTA

-

Add fresh before use: 1X Protease Inhibitor Cocktail, 1X Phosphatase Inhibitor Cocktail.[7][8]

Stripping Buffer (100 mL, for stringent stripping)

-

62.5 mM Tris-HCl, pH 6.8

-

2% (w/v) SDS

-

100 mM β-mercaptoethanol

-

Prepare fresh in a fume hood.[6]

Procedure

1. Cell Culture and Treatment

-

Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-